molecular formula C9H7Cl2N3O B1453901 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248381-95-4

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1453901
CAS No.: 1248381-95-4
M. Wt: 244.07 g/mol
InChI Key: AJCAHVICDDRILC-UHFFFAOYSA-N
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Description

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a methanol group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with propargyl alcohol in the presence of a copper catalyst. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring. The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Antimicrobial Activity: Triazole derivatives, including [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine:

    Antifungal Agents: Triazole derivatives are widely used as antifungal agents in the treatment of fungal infections.

    Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry:

    Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides.

    Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The overall effect is the inhibition of key biological pathways, leading to antimicrobial, antifungal, or anticancer activities.

Comparison with Similar Compounds

    [1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol]: This compound is structurally similar and also exhibits antimicrobial and antifungal properties.

    [2,4-dichlorophenylhydrazine]: A precursor in the synthesis of triazole derivatives, known for its use in various chemical reactions.

    [2,4-dichlorobenzyl alcohol]: Another related compound with antiseptic properties, commonly used in throat lozenges.

Uniqueness:

    Structural Features: The presence of both the triazole ring and the dichlorophenyl group in [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol provides a unique combination of properties, enhancing its biological activity and versatility in various applications.

    Biological Activity: Compared to similar compounds, this compound may exhibit enhanced antimicrobial and antifungal activities due to its specific structural features.

Properties

IUPAC Name

[1-(2,4-dichlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCAHVICDDRILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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